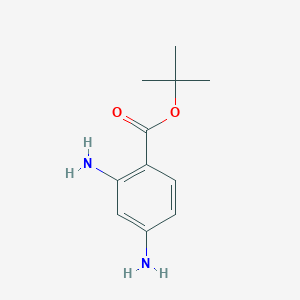![molecular formula C11H13NO4 B7587573 3-[[(2-Methoxyacetyl)amino]methyl]benzoic acid](/img/structure/B7587573.png)
3-[[(2-Methoxyacetyl)amino]methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[(2-Methoxyacetyl)amino]methyl]benzoic acid, commonly known as MAMBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MAMBA belongs to the class of benzamides and has been extensively studied for its biochemical and physiological effects.
科学的研究の応用
MAMBA has been extensively studied for its potential applications in various fields of science. It has been shown to have antitumor, anti-inflammatory, and analgesic properties. MAMBA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, MAMBA has been investigated for its use in the development of new drugs and as a tool for studying the structure and function of proteins.
作用機序
The mechanism of action of MAMBA involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and the inhibition of this enzyme leads to changes in gene expression patterns. MAMBA has been shown to selectively inhibit HDAC6, which is involved in the degradation of misfolded proteins. The inhibition of HDAC6 by MAMBA leads to the accumulation of misfolded proteins, which triggers a cellular response that leads to cell death in cancer cells.
Biochemical and Physiological Effects:
MAMBA has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting HDAC6. MAMBA has also been shown to have anti-inflammatory and analgesic properties. Furthermore, MAMBA has been shown to have neuroprotective effects and has the potential to be used in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
MAMBA has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. MAMBA is also selective in its inhibition of HDAC6, which makes it a useful tool for studying the role of HDAC6 in cellular processes. However, MAMBA also has some limitations for lab experiments. It is a relatively new compound, and its effects on human health are not fully understood. Furthermore, MAMBA has limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of MAMBA. One potential direction is the development of new drugs based on the structure of MAMBA. Another potential direction is the study of the role of HDAC6 in neurodegenerative diseases and the potential use of MAMBA in the treatment of these diseases. Furthermore, the study of the effects of MAMBA on gene expression patterns and its potential use in the development of new therapies for cancer is an area of active research.
合成法
MAMBA can be synthesized through a multistep process that involves the reaction of 2-methoxyacetophenone with paraformaldehyde to obtain 2-(2-methoxyphenyl)glycidyl ether. This intermediate compound is then reacted with 3-aminobenzoic acid to yield MAMBA. The synthesis method of MAMBA has been optimized to obtain high yields and purity.
特性
IUPAC Name |
3-[[(2-methoxyacetyl)amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-16-7-10(13)12-6-8-3-2-4-9(5-8)11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTJQRWJZSSJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1=CC(=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-[(2-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B7587495.png)

![3-amino-N-[3-(methanesulfonamido)phenyl]benzamide](/img/structure/B7587506.png)
![N-[1-(3-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7587513.png)
![2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide](/img/structure/B7587514.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B7587534.png)
![N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7587544.png)
![2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide](/img/structure/B7587549.png)

![2-amino-N-[(4-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587562.png)


![3-ethyl-5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazole](/img/structure/B7587577.png)
![3-ethyl-5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B7587585.png)